molecular formula C18H15BrN6O2S B3898838 2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3898838
M. Wt: 459.3 g/mol
InChI Key: QULDRCPSVCKHQD-UHFFFAOYSA-N
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Description

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a complex heterocyclic compound that combines imidazole and pyridine moieties

Properties

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O2S/c1-10-13(19)8-14-15(20-10)23-18(22-14)28-17-16(25(26)27)21-11(2)24(17)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDRCPSVCKHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)SC3=C(N=C(N3CC4=CC=CC=C4)C)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the imidazole ring using nitric acid or other nitrating agents.

    Bromination: Introduction of the bromine atom at the desired position using bromine or N-bromosuccinimide.

    Formation of the imidazo[4,5-b]pyridine core: This involves cyclization reactions that may require specific catalysts and solvents.

    Thioether formation: The sulfanyl group is introduced by reacting with thiol compounds under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies of enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through binding interactions facilitated by its unique structural features. The nitro group, bromine atom, and sulfanyl group may all play roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal medication.

    Tinidazole: Another nitroimidazole with similar applications.

    Omeprazole: A proton pump inhibitor containing an imidazole ring.

Uniqueness

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is unique due to its combination of imidazole and pyridine rings, along with the presence of a nitro group, bromine atom, and sulfanyl group. This combination of features is not commonly found in other compounds, making it a valuable molecule for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

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